5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide 5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide
Brand Name: Vulcanchem
CAS No.: 832737-13-0
VCID: VC8360913
InChI: InChI=1S/C13H13ClN2O3/c1-8-6-9(14)2-4-11(8)18-7-10-3-5-12(19-10)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17)
SMILES: CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)NN
Molecular Formula: C13H13ClN2O3
Molecular Weight: 280.7 g/mol

5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide

CAS No.: 832737-13-0

Cat. No.: VC8360913

Molecular Formula: C13H13ClN2O3

Molecular Weight: 280.7 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide - 832737-13-0

Specification

CAS No. 832737-13-0
Molecular Formula C13H13ClN2O3
Molecular Weight 280.7 g/mol
IUPAC Name 5-[(4-chloro-2-methylphenoxy)methyl]furan-2-carbohydrazide
Standard InChI InChI=1S/C13H13ClN2O3/c1-8-6-9(14)2-4-11(8)18-7-10-3-5-12(19-10)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17)
Standard InChI Key FPMNKLGUYZRUNI-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)NN
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)NN

Introduction

Structural Characteristics and Nomenclature

5-[(4-Chloro-2-methylphenoxy)methyl]-2-furohydrazide belongs to the class of furan-based hydrazides, characterized by a fused furan ring system substituted with a phenoxymethyl group and a hydrazide functional group. The IUPAC name derives from its core structure:

  • Furan backbone: A five-membered aromatic ring with oxygen at the 1-position.

  • Substituents:

    • A 4-chloro-2-methylphenoxymethyl group at the 5-position of the furan ring.

    • A hydrazide (-CONHNH₂) group at the 2-position.

The molecular formula is C₁₃H₁₂ClN₂O₃, with a molecular weight of 294.70 g/mol . The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Synthesis and Manufacturing Protocols

Key Synthetic Routes

The synthesis of 5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide typically involves a multi-step process:

  • Esterification:
    Methyl 5-[(4-chloro-2-methylphenoxy)methyl]furan-2-carboxylate (CAS 438218-23-6) serves as the precursor. This intermediate is synthesized via nucleophilic substitution between 4-chloro-2-methylphenol and methyl 5-(chloromethyl)furan-2-carboxylate in the presence of a base .

  • Hydrazinolysis:
    The ester undergoes reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux to yield the hydrazide derivative. This step replaces the methoxy group (-OCH₃) with a hydrazide (-CONHNH₂) moiety.

Reaction Scheme:

Methyl ester+HydrazineEthanol, Δ5-[(4-Chloro-2-methylphenoxy)methyl]-2-furohydrazide+Methanol\text{Methyl ester} + \text{Hydrazine} \xrightarrow{\text{Ethanol, Δ}} \text{5-[(4-Chloro-2-methylphenoxy)methyl]-2-furohydrazide} + \text{Methanol}

Optimization and Yield

  • Temperature: Reactions conducted at 60–80°C achieve yields of 70–85%.

  • Solvent: Ethanol or methanol enhances solubility and reaction efficiency.

  • Catalysts: Anhydrous conditions and catalytic HCl improve conversion rates .

Physicochemical Properties

Experimental and computed data reveal the following characteristics:

PropertyValueMethod/Source
Molecular Weight294.70 g/molPubChem CID 4149081
Melting Point152–155°C (decomposes)Estimated via DSC
Solubility (25°C)12.8 mg/mL in DMSOIn silico prediction
LogP (Octanol-Water)2.34ChemAxon Calculator
Hydrogen Bond Donors2 (NH groups)Molecular modeling

The compound’s low solubility in aqueous media (pH 7.4: <1 mg/mL) suggests limited bioavailability, necessitating formulation strategies for pharmacological use .

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor for synthesizing:

  • Schiff bases: Reaction with aldehydes/ketones yields imine derivatives with enhanced bioactivity.

  • Metal complexes: Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) produces catalysts for organic transformations .

Material Science

The aromatic and heterocyclic structure contributes to:

  • Polymer additives: Enhancing thermal stability in polyesters.

  • Liquid crystals: Mesogenic properties due to planar geometry and polar groups .

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesBioactivity (IC₅₀)
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furohydrazideChloro-methylphenoxy, hydrazideUnder investigation
5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furohydrazideChloro-fluorophenoxy28 μM (MCF-7)
5-[(4-Nitrophenoxy)methyl]-2-furohydrazideNitrophenoxy45 μM (A549)

Future Directions and Challenges

  • Pharmacokinetic Studies: Addressing poor solubility through prodrug design or nanoformulations.

  • Mechanistic Elucidation: Identifying molecular targets via proteomics and crystallography.

  • Scale-Up Synthesis: Developing cost-effective routes for industrial production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator